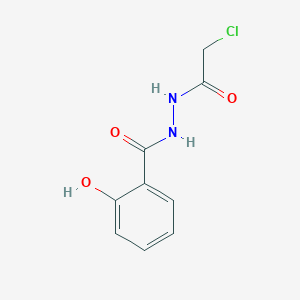
N'-(2-chloroacetyl)-2-hydroxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2-chloroacetyl)-2-hydroxybenzohydrazide is a chemical compound that belongs to the class of acetylhydrazones. These compounds are characterized by the presence of an acetyl group (CH3CO-) linked to a hydrazide moiety (NH-NH2). The specific structure of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide suggests that it would contain a chloroacetyl group attached to a hydrazide functional group, which is further connected to a hydroxy-substituted benzene ring.
Synthesis Analysis
The synthesis of related hydrazone compounds typically involves the condensation reaction of an appropriate aldehyde or ketone with a hydrazide. For instance, the synthesis of 3-chloro-N'-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide was achieved by reacting 2-hydroxy-6-pentadecylbenzaldehyde with 3-chloro-1-benzothiophene-2-carboxylic acid hydrazide . Similarly, the synthesis of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide would likely involve the reaction of 2-hydroxybenzaldehyde with chloroacetic acid hydrazide under suitable conditions.
Molecular Structure Analysis
The molecular structure of hydrazone compounds is often confirmed using techniques such as X-ray crystallography, IR, NMR spectroscopy, and mass spectrometry. For example, the structure of N'-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide was characterized by X-ray single crystal diffraction and spectroscopic methods . The molecular geometry can also be optimized using computational methods like density functional theory (DFT), which provides insights into the electronic structure and properties of the molecule.
Chemical Reactions Analysis
Hydrazone compounds can participate in various chemical reactions due to their reactive functional groups. They can form complexes with metal ions, as seen in the synthesis of metal complexes with a ligand derived from a similar hydrazone . The reactivity of the hydrazide group also allows for further chemical modifications, such as cyclization reactions to form heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazone compounds, including N'-(2-chloroacetyl)-2-hydroxybenzohydrazide, can be deduced from their structural features. These compounds typically exhibit solid-state behavior at room temperature and may show varying solubility in organic solvents. The presence of functional groups like hydroxyl and chloroacetyl influences their chemical reactivity and interactions with biological targets, which can be explored for potential pharmacological activities .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
N'-(2-chloroacetyl)-2-hydroxybenzohydrazide serves as a versatile scaffold in the synthesis of various compounds with significant biological activities. It has been used to produce pyridine, chromene, and thiazole derivatives with potent antimicrobial and antioxidant properties. For example, the thiazole derivative showcased remarkable anti-bacterial and antifungal activities against S. aureus, B. subtilis, and C. albicans. This combination of salicylic acid hydrazide and thiazole moieties indicated impressive antioxidant activity as well (El-Hagrassey et al., 2022).
In another study, N'-(2-chloroacetyl)-2-cyanoacetohydrazide, derived from the reaction of cyanoacetylhydrazine with chloroacetyl chloride, was used as a key synthon in synthesizing new thiophene, pyran, thiazole, and some fused heterocyclic derivatives. These compounds were tested for their antitumor activity against various human tumor cell lines, and some exhibited higher inhibitory effects than the control drug, doxorubicin (Mohareb et al., 2012).
Eigenschaften
IUPAC Name |
N'-(2-chloroacetyl)-2-hydroxybenzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c10-5-8(14)11-12-9(15)6-3-1-2-4-7(6)13/h1-4,13H,5H2,(H,11,14)(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIAMOPKVYHXAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)CCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360673 |
Source


|
| Record name | N'-(2-chloroacetyl)-2-hydroxybenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-chloroacetyl)-2-hydroxybenzohydrazide | |
CAS RN |
28669-13-8 |
Source


|
| Record name | N'-(2-chloroacetyl)-2-hydroxybenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

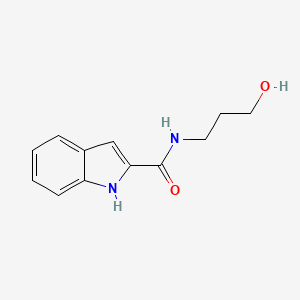
![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide](/img/structure/B1299455.png)
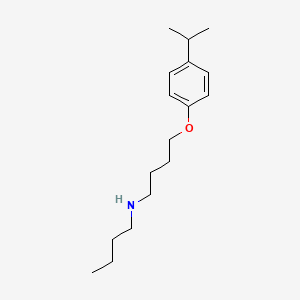


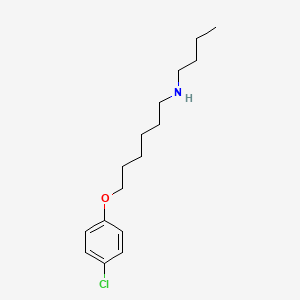
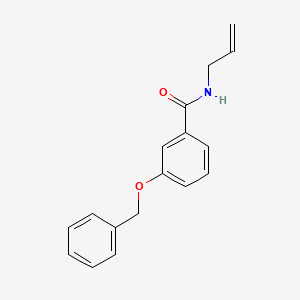
![2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-prop-2-enylacetamide](/img/structure/B1299480.png)

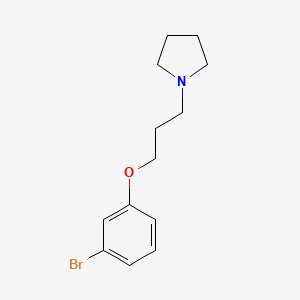
![1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine](/img/structure/B1299489.png)


![1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B1299505.png)